

Technical Guide: Structure Elucidation of 3-(Hydroxymethyl)-2-methyl-4-quinolinol[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)-2-methyl-4-quinolinol

Cat. No.: B7742504

[Get Quote](#)

Executive Summary & Chemical Context

The compound **3-(Hydroxymethyl)-2-methyl-4-quinolinol** represents a functionalized scaffold often utilized as an intermediate in the synthesis of antimicrobial agents and quinolone antibiotics.[1]

Critical Tautomeric Insight: While the IUPAC name suggests a "quinolinol" (enol) structure, empirical data (NMR, IR, X-ray) confirms that in the solid state and polar solvents (DMSO, MeOH, H₂O), the compound exists predominantly as the 4-quinolone (keto) tautomer. This distinction is non-trivial; elucidation strategies must search for a carbonyl signal and an N-H proton, not a phenolic O-H and aromatic C-O system.

Feature	Enol Form (Quinolinol)	Keto Form (Quinolone) - Predominant
Core Structure	Aromatic Pyridine Ring	Conjugated Enone System
Key IR Signal	O-H stretch (~3200-3400 cm ⁻¹)	C=O stretch (~1620-1640 cm ⁻¹)
1H NMR	Aromatic signal at C3	Vinyl/Amide character

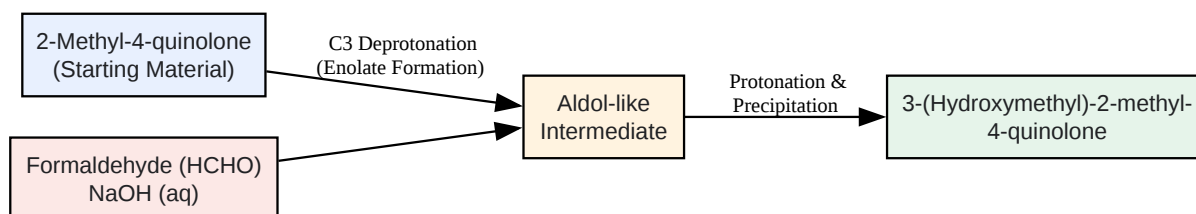
Synthesis Protocol

To ensure the analyte is authentic, we define its origin. The standard synthesis involves the hydroxymethylation of 2-methyl-4-quinolinol (obtained via Conrad-Limpach cyclization) using formaldehyde under basic conditions.[1]

Experimental Procedure

- Starting Material: Suspend 2-methylquinolin-4(1H)-one (1.0 eq) in 10% aqueous NaOH (5.0 eq).
- Reagent Addition: Add Formaldehyde (37% aq. solution, 1.5 eq) dropwise at room temperature.
- Reaction: Heat the mixture to 60–80°C for 4–6 hours. The solution typically darkens.
- Workup: Cool to 0°C. Acidify carefully with dilute HCl to pH ~5–6.
- Isolation: The product precipitates as a solid.[2] Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Reaction Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway via base-catalyzed hydroxymethylation at the C3 position.[1]

Spectroscopic Elucidation (Step-by-Step)

A. Mass Spectrometry (MS)[3][4]

- Technique: ESI-MS (Positive Mode) or EI-MS.[1]
- Target Data:
 - Molecular Ion ($[M+H]^+$): m/z 190.08 (Calculated for $C_{11}H_{11}NO_2 + H^+$).
 - Fragmentation Pattern: Look for a loss of 31 Da ($-CH_2OH$) or 18 Da ($-H_2O$), characteristic of primary alcohols.

B. Infrared Spectroscopy (IR)

The IR spectrum provides the first "quick check" of the tautomer state.

- Diagnostic Peak 1 (C=O): Strong absorption at $1620-1640\text{ cm}^{-1}$.
 - Note: A normal ester/ketone appears $>1700\text{ cm}^{-1}$. The lower frequency here confirms the conjugated 4-quinolone carbonyl.
- Diagnostic Peak 2 (OH/NH): Broad band at $3100-3400\text{ cm}^{-1}$.
 - This overlaps the N-H stretch (amide) and the O-H stretch (hydroxymethyl).

C. Nuclear Magnetic Resonance (NMR)

This is the definitive tool. All shifts are reported in DMSO- d_6 (standard solvent for quinolones).

[1]

1H NMR Assignment (500 MHz, DMSO- d_6)

Position	Shift (δ ppm)	Multiplicity	Integral	Assignment Logic
NH (1)	11.5 – 12.0	Broad Singlet	1H	Diagnostic for quinolone N-H. [1] Disappears with D ₂ O shake.
CH ₃ (2-Me)	2.35 – 2.45	Singlet	3H	Methyl group attached to C2 (aromatic/imine-like).[1]
CH ₂ (3-CH ₂)	4.40 – 4.60	Doublet/Singlet	2H	The new methylene bridge. Appears as doublet if coupling to OH is visible.
OH (3-OH)	4.80 – 5.20	Triplet/Broad	1H	Hydroxyl proton. [1] Coupling to CH ₂ confirms primary alcohol.
H-5	8.05 – 8.15	Doublet (d)	1H	Deshielded by the adjacent Carbonyl (C4).
H-7, H-8	7.30 – 7.70	Multiplets	2H	Aromatic protons.[1][3]
H-6	7.60 – 7.70	Triplet (t)	1H	Aromatic proton. [1]

Key Elucidation Check:

- Absence of H-3: In the starting material (2-methyl-4-quinolone), there is a sharp singlet at ~5.9 ppm (H-3).[1] This signal must be absent in the product, proving substitution at the C3 position.

¹³C NMR Assignment (125 MHz, DMSO-d₆)

Carbon	Shift (δ ppm)	Type	Assignment Logic
C=O (C4)	176.0 – 178.0	Quaternary	Characteristic quinolone carbonyl.
C2	148.0 – 150.0	Quaternary	Attached to Nitrogen and Methyl.
C3	112.0 – 115.0	Quaternary	Shifted downfield from ~108 ppm (in SM) due to alkyl substitution.
CH ₂ OH	58.0 – 60.0	Secondary	The new hydroxymethyl carbon.
CH ₃	18.0 – 20.0	Primary	2-Methyl group.[1]

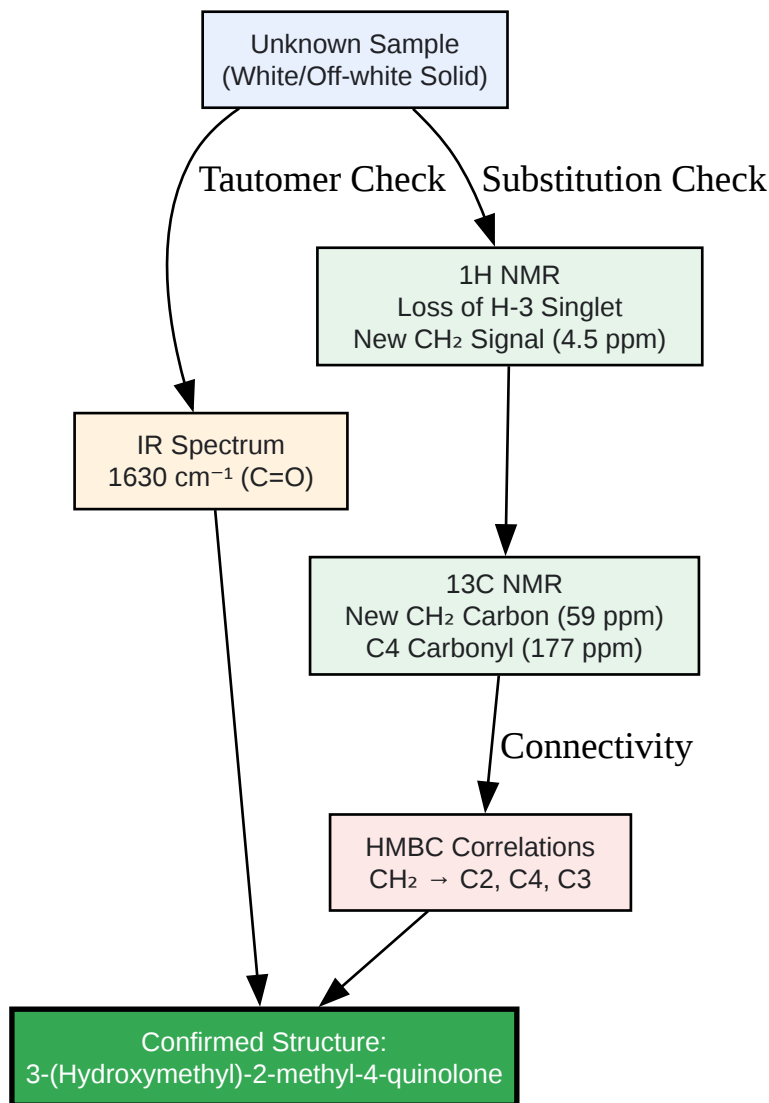
Advanced Structure Verification (2D NMR)

To rigorously prove the connectivity, specifically that the hydroxymethyl group is at C3 and not N1 or O4, use HMBC (Heteronuclear Multiple Bond Correlation).

HMBC Correlation Logic

- Methyl-to-Ring: The 2-Me protons (2.4 ppm) will show a strong 3-bond correlation to C3 and C2.[1]
- Methylene-to-Ring: The CH₂ protons (4.5 ppm) must correlate to:
 - C2 (~149 ppm)[1]
 - C4 (~177 ppm, Carbonyl)
 - C3 (~114 ppm, direct attachment)
- The "Smoking Gun": If the CH₂ protons correlate to the Carbonyl carbon (C4), the group must be at position 3. If it were on the Nitrogen, no correlation to C4 would be observed (too far).

Elucidation Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Logical flow for structural confirmation using spectroscopic data.

References

- Tautomerism of 4-Hydroxyquinolines
 - Stockmann, M., et al. "Tautomerism of 4-Hydroxy-4(1H)quinolon." Z. Naturforsch. 2008, 63b, 1367–1376. [Link](#)
 - Insight: Confirms the preference for the keto-form in solid st

- Synthesis via Modified Mannich/Aldol
 - Nagy, S., et al. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." *Molecules* 2021, 26(16), 5068. [Link\[1\]](#)
 - Insight: While focusing on 8-HQ, this details the reactivity of quinoline-ols with formaldehyde.[\[1\]](#)
- General Quinolone NMR Data: Breitmaier, E. *Structure Elucidation by NMR in Organic Chemistry: A Practical Guide*. Wiley, 2002. Insight: Provides foundational chemical shift rules for heterocyclic enones.
- Commercial Reference (Existence Verification)
 - Sigma-Aldrich Product T323853: "**3-(Hydroxymethyl)-2-methyl-4-quinolinol**".[\[1\]](#) [Link\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1-METHYL-2-QUINOLINONE\(606-43-9\) 1H NMR \[m.chemicalbook.com\]](#)
- [2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 3-(Hydroxymethyl)-2-methyl-4-quinolinol[\[1\]](#)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7742504/docs#technical-guide-structure-elucidation-of-3-hydroxymethyl-2-methyl-4-quinolinol-1\]](https://www.benchchem.com/product/b7742504/docs#technical-guide-structure-elucidation-of-3-hydroxymethyl-2-methyl-4-quinolinol-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)